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Introduction

The glycemic index (Gl) is a critical parameter in nutritional science and drug development,
guantifying the effect of carbohydrate-containing foods on blood glucose levels.[1][2][3][4] A low
Gl indicates a slower and more gradual increase in blood glucose, which is often associated
with health benefits.[2][5][6] Isomaltulose, a disaccharide carbohydrate, is recognized for its low
glycemic properties.[5][7][8][9] This application note provides a detailed protocol for
determining the glycemic index of isomaltulose hydrate, adhering to internationally
recognized standards. The methodology outlined is essential for researchers, scientists, and
drug development professionals investigating the metabolic effects of isomaltulose and
formulating low-glycemic products.

Quantitative Data Summary

The glycemic index of isomaltulose has been determined in multiple human intervention trials,
consistently demonstrating its low glycemic nature compared to other sugars. The data
presented below is a summary from a key study conducted at the University of Sydney,
following standardized international methodology.[7]
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Carbohydrate Glycemic Index (Gl) Classification
Glucose (Reference) 100 High

Sucrose 68 Medium
Isomaltulose 32 Low

Data sourced from studies conducted at the University of Sydney.[7]

Experimental Protocol

The determination of the glycemic index of isomaltulose hydrate should be conducted in
accordance with the 1SO 26642:2010 standard, which provides a standardized methodology for
Gl testing.[1][10][11][12]

1. Participant Selection:
e Recruit at least 10 healthy adult participants.[2][7][13]

» Participants should be non-smokers, have no known food allergies, and be between 18 and
35 years old.[12]

* A mix of genders and ages within the specified range is recommended to ensure a
representative sample.[13]

2. Ethical Considerations:
e Obtain informed consent from all participants before the study.

e The study protocol must be approved by an institutional review board or ethics committee.
[12]

3. Study Design:
o Employ a randomized crossover design.[5]

» Each participant will be tested on three separate occasions, with a washout period of at least
one week between tests.
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The three test sessions will involve the consumption of the reference food (glucose), the
control food (sucrose), and the test food (isomaltulose hydrate).

. Test Meal Preparation:

Reference Food: Prepare a solution containing 50 grams of anhydrous glucose dissolved in
250 mL of water.[7][12]

Control Food: Prepare a solution containing 50 grams of sucrose dissolved in 250 mL of
water.

Test Food: Prepare a solution containing 50 grams of available carbohydrate from
isomaltulose hydrate dissolved in 250 mL of water. The exact weight of isomaltulose
hydrate will need to be calculated to provide 509 of the pure carbohydrate.

. Experimental Procedure:

Participants must fast for 10-12 hours overnight before each test session.[7][14]

On the morning of the test, collect a baseline fasting blood sample.

Participants should consume the assigned test meal within 12-15 minutes.[10][13]

Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes after the start of
consumption.[5][7][14]

. Blood Sample Analysis:

Analyze blood samples for plasma glucose concentration using a validated laboratory
method.

. Data Analysis and GI Calculation:

For each participant, plot the blood glucose concentration against time for each of the three
test meals.

Calculate the incremental area under the curve (IAUC) for the blood glucose response for
each test meal, ignoring the area below the fasting baseline.[1][3][4]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15573859?utm_src=pdf-body
https://isomaltulose.org/blood-sugar-management/low-blood-glucose/
https://encyclopedia.pub/entry/22732
https://www.benchchem.com/product/b15573859?utm_src=pdf-body
https://www.benchchem.com/product/b15573859?utm_src=pdf-body
https://www.benchchem.com/product/b15573859?utm_src=pdf-body
https://isomaltulose.org/blood-sugar-management/low-blood-glucose/
https://contractlaboratory.com/food-glycemic-index-testing/
https://cdn.standards.iteh.ai/samples/43633/7bfdd738c48247d39e08d1205c80b00d/ISO-26642-2010.pdf
https://www.gifoundation.com/gi-testing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5409720/
https://isomaltulose.org/blood-sugar-management/low-blood-glucose/
https://contractlaboratory.com/food-glycemic-index-testing/
https://www.foodtimes.eu/consumers-and-health/iso-26642-2010-glycemic-index-scientific-legal-guide/
https://glycemic-index.net/how-is-glycemic-index-calculated/
https://isomaltulose.org/blood-sugar-management/glycemic-index/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e The Gl for isomaltulose hydrate for each participant is calculated using the following
formula:

Gl = (IAUC of Isomaltulose / iIAUC of Glucose) x 100

e The final Gl of isomaltulose hydrate is the mean of the Gl values from all participants.

Visualizations
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Caption: Workflow for Determining the Glycemic Index of Isomaltulose Hydrate.
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Caption: Simplified Signaling Pathway of Isomaltulose Metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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